molecular formula C10H9BrN2O B574087 5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE CAS No. 160377-46-8

5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE

Cat. No.: B574087
CAS No.: 160377-46-8
M. Wt: 253.099
InChI Key: BUYWLCHXCIPFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE is a heterocyclic compound featuring a pyrazolone core substituted with a bromophenyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired pyrazolone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the bromophenyl group or the pyrazolone ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The bromophenyl group and the pyrazolone ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a pyrazolone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

160377-46-8

Molecular Formula

C10H9BrN2O

Molecular Weight

253.099

IUPAC Name

5-(4-bromophenyl)-2-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3

InChI Key

BUYWLCHXCIPFJV-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(=N1)C2=CC=C(C=C2)Br

Synonyms

5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE

Origin of Product

United States

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